molecular formula C22H25N7O2 B5517122 N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine

N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine

Cat. No. B5517122
M. Wt: 419.5 g/mol
InChI Key: NMMPSYWYWZMJHO-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of molecules known for their intricate synthesis, diverse molecular structures, and wide-ranging chemical properties. These compounds often exhibit significant biological activity, which makes them of interest in pharmaceutical research and materials science.

Synthesis Analysis

Synthesis of related compounds involves nucleophilic substitution reactions, showcasing the complexity and specificity required in forming such molecules. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized through this method, demonstrating the intricate steps needed to obtain desired derivatives with potential antiproliferative effects against human cancer cell lines (L. Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds reveals a complex arrangement of rings and substituents, contributing to their chemical behavior and interaction with biological targets. For example, the crystal and molecular structure investigations provide insights into how structural variations can influence the biological activities of these compounds, enhancing our understanding of structure-activity relationships (N. Racheva et al., 2008).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, highlighting their reactivity and potential for further modification. The synthesis process often involves multiple steps, including ring annulation and tautomerism, which are crucial for obtaining the final products with desired chemical properties (A. Dolzhenko et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are influenced by the molecular structure of these compounds. Polyimides derived from related chemical structures, for example, exhibit good solubility in aprotic solvents and high thermal stability, making them valuable for industrial applications (Xiaolong Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific enzymes or biological targets, are a key area of study. For instance, some derivatives show significant anti-acetylcholinesterase activity, indicating potential therapeutic applications for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Novel compounds derived from this chemical structure have been synthesized for potential anti-inflammatory and analgesic properties, exhibiting significant inhibitory activity on COX-2 selectivity and showing promising results as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020).
  • A series of derivatives were developed to investigate their antiproliferative activity against human cancer cell lines, identifying some compounds with good activity, highlighting the potential of these derivatives as anticancer agents (Mallesha et al., 2012).
  • Research on classical and nonclassical analogues of this chemical structure as antifolates showed excellent inhibitory effects on human dihydrofolate reductase (DHFR), suggesting their potential as antitumor agents (Gangjee et al., 2007).

Chemical Behavior and Analysis

  • The metabolic pathways of similar compounds in chronic myelogenous leukemia patients were studied, revealing main metabolites and suggesting pathways for the compound's metabolism in humans, which could inform its pharmacokinetics and pharmacodynamics (Gong et al., 2010).

Applications in Drug Discovery

  • Novel benzamide-based derivatives showing potential therapeutic effects for Alzheimer's disease were synthesized, with enzyme inhibition activity performed against butyrylcholinesterase enzyme, indicating significant therapeutic potential (Hussain et al., 2016).
  • Derivatives bearing pyridyl/pyrimidinyl piperazine moiety were designed and synthesized, showing anticancer activities against lung adenocarcinoma and rat glioma cell lines, highlighting their potential as novel anticancer agents (Çiftçi et al., 2021).

properties

IUPAC Name

[4-[6-(ethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-3-23-19-15-20(27-16(2)26-19)28-10-12-29(13-11-28)21(30)17-6-4-7-18(14-17)31-22-24-8-5-9-25-22/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMPSYWYWZMJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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